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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde
CAS No.: 855301-00-7
Cat. No.: B1593318

Get Quote

Technical Monograph: 5-(2-Chlorophenyl)pyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 5-(2-chlorophenyl)pyridine-3-
carbaldehyde, a privileged biaryl pyridine scaffold used extensively in drug discovery.[1][2][3]
This compound serves as a critical intermediate in the synthesis of kinase inhibitors,
Smoothened (SMO) receptor antagonists, and tubulin polymerization inhibitors.[2] This
monograph details the IUPAC nomenclature, physicochemical profile, robust synthetic
protocols via Suzuki-Miyaura cross-coupling, and downstream functionalization strategies.

Chemical Identity & Structural Analysis

The compound is a 3,5-disubstituted pyridine, featuring an electrophilic aldehyde handle at
position 3 and a lipophilic 2-chlorophenyl moiety at position 5.[1][2] This arrangement is
strategically significant in medicinal chemistry, often serving as a "hinge-binding" mimetic or a
hydrophobic anchor in protein active sites.[1][2][3]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1593318#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nomenclature & ldentifiers
e Preferred IUPAC Name: 5-(2-Chlorophenyl)pyridine-3-carbaldehyde[1][2][3]

o Alternative Names: 5-(2-Chlorophenyl)nicotinaldehyde; 3-(2-Chlorophenyl)-5-
formylpyridine.[1][2][3]

e SMILES:O=Cclcncc(cl)c2ceccc2Cl[1][2]

e Molecular Formula: C12HsCINOJ[2]

Physicochemical Profile (Calculated)

The following parameters are critical for assessing the compound's "drug-likeness" (Lipinski's
Rule of 5 compliance) and solubility profile during synthesis.

Property Value (Predicted) Significance

Fragment-like, ideal for lead

Molecular Weight 217.65 g/mol o
optimization.[1][2][3]
Moderate lipophilicity; likely
permeable but requires
cLogP ~2.8-3.1

organic co-solvents
(DMSO/DCM).[1][2][3]

High membrane permeability
TPSA ~30 A2 (Brain-Blood Barrier penetrant
potential).[1][2][3]

Key interaction points for
H-Bond Acceptors 2 (Pyridine N, Aldehyde O) hydrogen bonding in active
sites.[1][2][3]

Lacks intrinsic donors,

H-Bond Donors 0 reducing desolvation penalties.

[1](21[3]

Low conformational entropy
Rotatable Bonds 2
penalty upon binding.[1][2][3]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://www.benchchem.com/product/b1593318/docs?utm_src=pdf-body#5-2-chlorophenyl-pyridine-3-carbaldehyde-iupac-name
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-_2-Fluorophenyl_-1H-pyrrole-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-pyridine-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-formylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Methodology

The most robust route to 5-(2-chlorophenyl)pyridine-3-carbaldehyde is the Suzuki-Miyaura
Cross-Coupling reaction.[1][2][3] This method is preferred over Stille or Negishi couplings due
to the stability and low toxicity of boronic acid reagents.[3]

Reaction Scheme

The synthesis couples 5-bromopyridine-3-carbaldehyde (electrophile) with (2-
chlorophenyl)boronic acid (nucleophile).[1][2][3]

5-Bromopyridine-3-carbaldehyde
(Electrophile) Mix Catalyst System:

> Pd(dppf)CI2 « DCM 80-100°C, 4-12h i Reductive Elimination 5-(2-Chlorophenyl)pyridine-
i Na2CO3 (aq) 3-carbaldehyde
_ Mix g . i
) Dioxane (100°C)

(2-Chlorophenyl)boronic acid
(Nucleophile)

Figure 1: Suzuki-Miyaura Synthesis Pathway

Click to download full resolution via product page

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent
catalyst deactivation.

Reagents:

5-Bromopyridine-3-carbaldehyde (1.0 equiv)[1][2][3]

(2-Chlorophenyl)boronic acid (1.2 equiv)[1][2][3][4]

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz), complex
with dichloromethane (0.05 equiv).[1][2]

Base: Sodium Carbonate (Na2COs), 2.0 M aqueous solution (3.0 equiv).[1][2][3]

Solvent: 1,4-Dioxane (degassed).
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Step-by-Step Workflow:

Charge Reactor: In a dry round-bottom flask equipped with a magnetic stir bar, add the aryl
bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%).

e Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M relative to bromide).
o Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.
o Base Addition: Add the degassed 2.0 M Na2COs solution via syringe.

e Reaction: Heat the mixture to 90°C for 6—12 hours. Monitor reaction progress via TLC
(Eluent: 30% EtOAc/Hexanes) or LC-MS.[1][2][3]

o Checkpoint: The starting bromide should disappear.[1][2][3] A new spot (product) will
appear with lower R_f than the bromide due to increased polarity of the biaryl system.[1][2]

o Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1][2][3]
Separate layers. Extract the aqueous layer twice with EtOAc.[1][2][3]

 Purification: Dry combined organics over Naz2SOas, filter, and concentrate. Purify via silica gel
flash chromatography (Gradient: 0% — 40% EtOAc in Hexanes).

Critical Considerations:

o Aldehyde Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) in air.
[1][2][3] Store the purified product under inert gas at -20°C.

e Boronic Acid Homocoupling: Use of excess base and rigorous exclusion of oxygen
minimizes the formation of the 2,2'-dichlorobiphenyl byproduct.

Reactivity & Functionalization

The 3-carbaldehyde group is a versatile "synthetic handle."[1][2][3] It allows the scaffold to be
elaborated into diverse chemotypes required for Structure-Activity Relationship (SAR) studies.

[1](21(3]
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Primary Amine (R-NH2) Secondary Amines
NaBH(OAc)3 (Reductive Amination)

NaClO2 / H202
or KMnO4

TosMIC / Base Heterocycles
or Hydrazine (Oxazoles, Pyrazoles)

Figure 2: Downstream Functionalization Strategies

Carboxylic Acids
(Oxidation)

5-(2-Chlorophenyl)pyridine-
3-carbaldehyde

Click to download full resolution via product page

e Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OACc)3)
yields secondary amines.[1][2][3] This is the primary route for installing solubilizing groups
(e.g., morpholine, piperazine) common in kinase inhibitors.[2]

» Oxidation: Conversion to the carboxylic acid allows for amide coupling, generating a rigid
linker often found in GPCR ligands.[2][3]

o Heterocyclization: Condensation with TosMIC (Van Leusen reaction) yields oxazoles;
reaction with hydrazines yields pyrazoles.[1][2][3]

Medicinal Chemistry Applications

The 5-aryl-3-pyridine motif is a bioisostere of the biphenyl system but with improved
physicochemical properties (lower lipophilicity, higher solubility).[1][2][3]

¢ Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor for the hinge
region of kinases (e.g., p38 MAPK, VEGFR). The 2-chlorophenyl group occupies the
hydrophobic "gatekeeper” pocket or the allosteric hydrophobic back-pocket.[1][2][3]

e Hedgehog Pathway (SMO): Analogues of this scaffold are investigated as Smoothened
receptor antagonists for basal cell carcinoma treatment.[1][2][3] The 2-chloro substituent
provides a specific twist angle between rings, critical for receptor fit.[1][2][3]
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e Tubulin Polymerization: 5-Arylpyridine derivatives have shown efficacy in destabilizing
microtubules, acting similarly to colchicine but with potentially lower toxicity profiles.[1][2][3]

Safety & Handling
e GHS Classification:

o Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause
respiratory irritation (H335).[1][2]

o Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1][2][3]
» Storage: Hygroscopic and air-sensitive.[1][2][3] Store under Nitrogen/Argon at <4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

[pubchem.ncbi.nlm.nih.gov]

1. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem

e 2. 5-Chloro-pyridine-3-carbaldehyde | C6H4CINO | CID 14444196 - PubChem

[pubchem.ncbi.nim.nih.gov]

e 3. 5-Chloropyridine-2-carboxaldehyde | C6H4CINO | CID 10103267 - PubChem

[pubchem.ncbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [5-(2-Chlorophenyl)pyridine-3-carbaldehyde IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593318/docs#5-2-chlorophenyl-pyridine-3-

carbaldehyde-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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